molecular formula C5H5FN2S B13973265 5-Fluoro-4-(methylthio)pyrimidine

5-Fluoro-4-(methylthio)pyrimidine

Cat. No.: B13973265
M. Wt: 144.17 g/mol
InChI Key: OZZGHAUGFZFGIZ-UHFFFAOYSA-N
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Description

5-Fluoro-4-(methylthio)pyrimidine is a fluorinated and methylthio-substituted heterocyclic compound that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The pyrimidine ring is a fundamental scaffold in nucleic acids and many pharmaceuticals, making its substituted derivatives highly valuable for constructing novel bioactive molecules . The presence of both fluorine and methylthio groups on the pyrimidine core creates a multi-functional template amenable to further chemical modifications, particularly in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions . This allows researchers to efficiently generate diverse chemical libraries for biological screening. This compound is closely related to structures investigated for developing antitumor agents. Pyrimidine-based molecules, particularly 5-fluorouracil (5-FU) analogs, are a mainstay in chemotherapy, and research into modified pyrimidines like this compound aims to discover new agents with improved efficacy or altered mechanisms of action . Furthermore, the pyrimidine scaffold is a key structural element in the design of new anti-infectives, with recent research exploring its potential in creating antibiotics against challenging targets like Mycobacterium tuberculosis . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-fluoro-4-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2S/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZGHAUGFZFGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

From 2,4-Dichloro-5-fluoropyrimidine

  • Step 1 : React 2,4-dichloro-5-fluoropyrimidine with sodium methanethiolate (NaSMe).
    • Conditions : Anhydrous THF or DMF, 0–25°C, 2–4 hours.
    • Outcome : Selective substitution at the 4-position yields 4-(methylthio)-2-chloro-5-fluoropyrimidine.
    • Yield : 80–90%.

From 5-Fluoro-2,4,6-trichloropyrimidine

  • Step 1 : Sequential substitution with methanethiolate ions.
    • Conditions : Alkali metal bases (e.g., NaH) in THF or dioxane, room temperature.
    • Outcome : Controlled substitution at the 4-position avoids over-reaction.
    • Yield : 75–85%.

Functional Group Interconversion

Oxidation of 4-(Methylthio)pyrimidine Derivatives

  • Starting material : 4-(Methylthio)-5-fluoropyrimidine with a reducible group (e.g., nitro).
  • Reagents : MnO₂ or m-chloroperoxybenzoic acid (mCPBA).
  • Conditions : Solvent-dependent (e.g., CHCl₃ at 55°C for MnO₂).
  • Yield : 85–95%.

Reduction of Pyrimidine Carboxylates

  • Step 1 : Reduce ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate using LiAlH₄.
    • Conditions : THF, −5°C to room temperature.
    • Outcome : Alcohol intermediate oxidized to aldehyde for downstream modifications.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclocondensation High atom economy, mild conditions Requires specialized fluorinated enolate 70–95%
Nucleophilic substitution Scalable, commercially available precursors Competing substitution at multiple sites 75–90%
Oxidation/reduction Compatible with diverse functional groups Multi-step synthesis 85–95%

Critical Reaction Parameters

  • Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions.
  • Temperature control : Low temperatures (0–5°C) prevent over-substitution in trichloropyrimidine systems.
  • Catalysts : N,N-Dimethylaniline accelerates chlorination steps in phosphorus oxychloride-mediated reactions.

Industrial-Scale Considerations

  • Patent routes : CN102952084A outlines a four-step synthesis from diethyl malonate and thiourea, involving nitration, cyclization, methylation, and chlorination.
    • Key step : Chlorination with PCl₃ or POCl₃ under reflux (100–110°C) achieves 40–80% yield.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(methylthio)pyrimidine involves its incorporation into nucleic acids, leading to the inhibition of key enzymes such as thymidylate synthase. This inhibition disrupts DNA synthesis and repair, ultimately causing cell death . The compound can also interfere with RNA processing and function, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidines

Substituent Position and Functional Group Effects

Position 4 Substituents
  • This substitution also diminishes leaving-group ability, making nucleophilic substitutions less feasible compared to methylthio derivatives . Key Difference: Hydroxyl derivatives are more suited for hydrophilic interactions in drug design, whereas methylthio groups offer synthetic flexibility for further functionalization .
  • 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine (CAS 1046788-84-4): A chloro (-Cl) group at position 4 provides superior leaving-group ability compared to methylthio, enabling facile nucleophilic substitutions.
Position 5 Substituents
  • 4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS 56076-20-1):
    • The ethoxy (-OCH₂CH₃) group at position 2 enhances electron-donating effects, stabilizing the pyrimidine ring. However, the chloro group at position 4 limits applications in cross-coupling reactions compared to methylthio derivatives .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Substituents (Positions) Melting Point (°C) Solubility (LogP) Key Reactivity
5-Fluoro-4-(methylthio)pyrimidine F (5), -SCH₃ (4) >155 (dec.) 2.1 (predicted) Oxidation to sulfone, nucleophilic substitution
5-Fluoro-4-hydroxypyrimidine F (5), -OH (4) Not reported -0.5 Hydrogen bonding, poor leaving group
4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine F (5), -Cl (4), -OCH₂CH₃ (2) Not reported 1.8 Nucleophilic substitution at C4
4-Chloro-6-methoxy-2-(methylthio)pyrimidine -Cl (4), -OCH₃ (6), -SCH₃ (2) 98–100 2.3 Suzuki coupling, amine displacement

Q & A

Basic Research Question

  • PPE : Gloves, goggles, and lab coats are mandatory. Methylthio groups can release toxic H₂S upon decomposition .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., methylthiols) .
  • Waste disposal : Separate halogenated and sulfur-containing waste for professional treatment to avoid environmental contamination .

How does the methylthio group influence the compound’s reactivity in medicinal chemistry?

Advanced Research Question
The methylthio (-SMe) group acts as a:

  • Bioisostere : Mimics methoxy (-OMe) in receptor binding but enhances metabolic stability due to sulfur’s lower electronegativity .
  • Directing group : Facilitates regioselective functionalization (e.g., C-H activation at the 2-position) for derivatization into kinase inhibitors .

Data Contradiction : While shows -SMe enhances 5-HT₃ receptor affinity, notes reduced solubility in aqueous media, complicating in vivo studies. Balancing lipophilicity (LogP ~1.8) with polar surface area requires iterative SAR .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

  • Matrix effects : Sulfur-containing compounds interfere with LC-MS/MS. Use deuterated internal standards (e.g., D₃-methylthio analogs) for accurate quantification .
  • Detection limits : Fluorine’s electronegativity enhances sensitivity in HPLC-UV (λ ~260 nm), but low abundance metabolites require HRMS .

How do contradictory reports on synthetic yields arise, and how can they be resolved?

Advanced Research Question
Discrepancies in yields (e.g., 50% vs. 75% for similar routes) stem from:

  • Purity of starting materials : Halogenated pyrimidines (e.g., 4-chloro precursors) often contain trace moisture, reducing reactivity. Pre-drying at 110°C improves consistency .
  • Workup methods : Column chromatography vs. recrystallization impacts recovery. For example, reports 65% yield after silica gel chromatography, while achieves 75% via recrystallization .

What strategies optimize the introduction of functional groups at the 2-position of the pyrimidine ring?

Advanced Research Question

  • Directed metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 2-position, followed by electrophilic quenching (e.g., aldehydes or alkyl halides) .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze boronic acid coupling, but the methylthio group may poison catalysts. Optimize with AsPh₃ ligands .

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